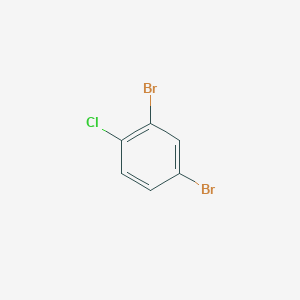

2,4-Dibromo-1-chlorobenzene

Vue d'ensemble

Description

2,4-Dibromo-1-chlorobenzene: is an organic compound with the molecular formula C6H3Br2Cl . It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted at the 2, 4, and 1 positions, respectively. This compound is a colorless solid and is used as an intermediate in organic synthesis and various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dibromo-1-chlorobenzene can be synthesized through several methods:

Diazotization and Sandmeyer Reaction: Starting from 2,4-dibromoaniline, the compound undergoes diazotization followed by a Sandmeyer reaction to introduce the chlorine atom.

Electrophilic Aromatic Substitution: Another method involves the bromination of 1-chloro-2,4-dibromobenzene using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, where bromine and chlorine are introduced to the benzene ring under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2,4-Dibromo-1-chlorobenzene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include 2,4-dibromoaniline, 2,4-dibromophenol, etc.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields dehalogenated compounds or partially reduced derivatives.

Applications De Recherche Scientifique

Organic Synthesis

2,4-Dibromo-1-chlorobenzene is extensively used as an intermediate in the synthesis of various organic compounds. It participates in nucleophilic substitution reactions where bromine or chlorine can be replaced by other nucleophiles. This property makes it essential in developing pharmaceuticals and agrochemicals.

Pharmaceutical Development

Research has indicated potential applications of this compound in drug development. Its derivatives are studied for their biological activities, including interactions with biomolecules that could lead to new therapeutic agents. The compound's ability to undergo electrophilic aromatic substitution makes it a candidate for synthesizing active pharmaceutical ingredients.

Studies have shown that this compound exhibits biological activity, including:

- Antimicrobial Properties : Research indicates that it can inhibit the growth of certain bacteria such as Staphylococcus aureus and Escherichia coli.

- Cytotoxicity in Cancer Cells : In vitro studies have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Industrial Applications

In industry, this compound is utilized in the production of:

- Dyes and Pigments : Its halogenated structure contributes to the properties of synthetic dyes.

- Specialty Chemicals : The compound serves as a building block for various specialty chemicals used in different applications.

Case Study 1: Antimicrobial Efficacy

A series of studies assessed the antimicrobial efficacy of this compound against pathogenic bacteria. The results showed:

Case Study 2: Cytotoxicity Assessment

In vitro experiments conducted on MDA-MB-231 breast cancer cells indicated that exposure to varying concentrations of this compound resulted in significant reductions in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

Mécanisme D'action

The mechanism of action of 2,4-dibromo-1-chlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The pathways involved include the formation of benzenonium intermediates and subsequent substitution or elimination reactions .

Comparaison Avec Des Composés Similaires

- 1-Bromo-2-chlorobenzene

- 1-Bromo-3-chlorobenzene

- 1-Bromo-4-chlorobenzene

- 1,2-Dibromobenzene

- 1,3-Dibromobenzene

- 1,4-Dibromobenzene

Comparison: 2,4-Dibromo-1-chlorobenzene is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring, which influence its reactivity and the types of reactions it undergoes. Compared to other bromochlorobenzenes, it has distinct electrophilic and nucleophilic properties, making it suitable for specific synthetic applications .

Activité Biologique

2,4-Dibromo-1-chlorobenzene (C6H3Br2Cl) is a halogenated aromatic compound that has garnered attention for its potential biological activity and interactions with various biomolecules. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by its structure, which includes two bromine atoms and one chlorine atom attached to a benzene ring. This configuration influences its reactivity and biological interactions.

Molecular Formula

- Formula : C6H3Br2Cl

- Molecular Weight : 270.35 g/mol

The biological activity of this compound primarily involves electrophilic aromatic substitution reactions. The presence of halogens makes the compound susceptible to nucleophilic attacks, leading to various biochemical pathways.

Key Mechanisms

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions where bromine or chlorine atoms are replaced by nucleophiles.

- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, impacting detoxification processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including cytotoxicity and potential endocrine disruption.

Cytotoxic Effects

Studies have shown that exposure to this compound can induce oxidative stress in cells, leading to cellular damage and altered gene expression. For instance, in vitro studies demonstrated increased reactive oxygen species (ROS) production upon exposure to different concentrations of the compound.

| Concentration (µM) | ROS Production (Relative Units) |

|---|---|

| 0 | 1.0 |

| 10 | 1.5 |

| 50 | 2.5 |

| 100 | 3.8 |

Endocrine Disruption Potential

The halogenated nature of the compound raises concerns regarding its potential as an endocrine disruptor. Research indicates that it may interfere with hormone signaling pathways, although specific mechanisms remain under investigation .

Study 1: In Vitro Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of this compound on human liver cells (HepG2). The results indicated significant cell viability reduction at higher concentrations:

- Cell Viability (% Control) :

- 0 µM : 100%

- 10 µM : 85%

- 50 µM : 60%

- 100 µM : 30%

This study highlights the compound's potential toxicity in human cell lines.

Study 2: Environmental Impact and Bioconcentration

Another study focused on the environmental impact of this compound, particularly its bioconcentration in aquatic organisms. The findings suggested a high potential for accumulation in fatty tissues of fish species, raising concerns about food chain contamination .

Propriétés

IUPAC Name |

2,4-dibromo-1-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZDMPWKIBVVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554674 | |

| Record name | 2,4-Dibromo-1-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29604-75-9 | |

| Record name | 2,4-Dibromo-1-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.